2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide
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Overview
Description
2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide is a synthetic organic compound with a molecular formula of C₁₇H₁₈N₄OS and a molecular weight of 326.42 g/mol . This compound is characterized by the presence of a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the 1,3-benzodiazole ring. This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group to the benzodiazole ring. This can be done by reacting the benzodiazole intermediate with a thiol compound in the presence of a suitable catalyst.
Formation of the Acetohydrazide Moiety: The final step involves the reaction of the sulfanyl-benzodiazole intermediate with hydrazine hydrate and acetic anhydride to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted acetohydrazide derivatives.
Scientific Research Applications
2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The compound may modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetic acid
- **2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetate
- **2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetone
Uniqueness
2-({1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H18N4OS |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C17H18N4OS/c1-12-6-8-13(9-7-12)10-21-15-5-3-2-4-14(15)19-17(21)23-11-16(22)20-18/h2-9H,10-11,18H2,1H3,(H,20,22) |
InChI Key |
KMYZRZCLOCGJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN |
Origin of Product |
United States |
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